1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Overview
Description
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a complex organic compound featuring a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multiple steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via silylation reactions using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
Attachment of the Ethoxy Methyl Group: This step involves the reaction of the intermediate with ethylene oxide or similar reagents under controlled conditions to form the ethoxy methyl group.
Formation of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using nucleophiles like amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine oxides, while reduction could produce pyridine amines.
Scientific Research Applications
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile: Lacks the trimethylsilyl and ethoxy methyl groups, resulting in different reactivity and applications.
2-(Trimethylsilyl)pyridine: Contains the trimethylsilyl group but lacks the fused bicyclic structure and carbonitrile group.
Ethoxy Methyl Pyridine Derivatives: Similar in having the ethoxy methyl group but differ in the core structure.
Uniqueness
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is unique due to the combination of its fused bicyclic structure, trimethylsilyl group, and carbonitrile group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OSi/c1-19(2,3)7-6-18-11-17-5-4-13-8-12(9-15)10-16-14(13)17/h4-5,8,10H,6-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEOIHBHNFVICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=CC(=CN=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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